molecular formula C21H17NO6 B12099158 Pseudocoptisine acetate

Pseudocoptisine acetate

Cat. No.: B12099158
M. Wt: 379.4 g/mol
InChI Key: FRCAGGREKGATCY-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pseudocoptisine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Pseudocoptisine acetate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity of benzylisoquinoline alkaloids.

    Biology: Investigated for its effects on various biological pathways, including anti-inflammatory and anti-amnestic activities.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammation and cognitive impairments.

Mechanism of Action

Pseudocoptisine acetate exerts its effects through several mechanisms:

    Inhibition of Acetylcholinesterase: The compound inhibits acetylcholinesterase activity, which is involved in the breakdown of acetylcholine, a neurotransmitter. .

    Anti-inflammatory Pathways: this compound reduces levels of pro-inflammatory mediators such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6. .

Comparison with Similar Compounds

Pseudocoptisine acetate is similar to other benzylisoquinoline alkaloids, such as:

Uniqueness: this compound is unique due to its specific inhibitory effects on acetylcholinesterase and its potent anti-inflammatory properties. Its distinct benzylisoquinoline skeleton also contributes to its unique reactivity and biological activities .

Biological Activity

Pseudocoptisine acetate, a derivative of the isoquinoline alkaloid class, has garnered attention for its diverse biological activities, particularly its potential therapeutic effects against neurodegenerative diseases and inflammation. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound (also referred to as Isocoptisine acetate) is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is significant in the context of Alzheimer's disease and other cognitive disorders where cholinergic signaling is compromised. The compound exhibits an IC50 value of approximately 12.8 μM , indicating its potency as an AChE inhibitor .

  • Acetylcholinesterase Inhibition :
    • This compound's primary mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts. This effect can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative conditions .
  • Anti-inflammatory Activity :
    • The compound also demonstrates anti-inflammatory properties. It has been shown to reduce inflammation in various experimental models, which may contribute to its neuroprotective effects .
  • Antimicrobial Properties :
    • Some studies indicate that this compound possesses antibacterial activity, although this effect is less pronounced compared to its AChE inhibitory action .

Pharmacological Activities

The pharmacological profile of this compound includes several important activities:

  • Neuroprotective Effects : By inhibiting AChE, it may help protect neuronal cells from degeneration associated with diseases like Alzheimer's.
  • Anti-inflammatory Effects : Studies have demonstrated significant reductions in inflammatory markers in models treated with this compound.
  • Antimicrobial Activity : While primarily noted for its effects on cholinergic systems, some research suggests it may possess mild antibacterial properties.

In Vitro Studies

Research has shown that this compound effectively inhibits AChE with a notable IC50 value, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection:

CompoundIC50 (μM)Activity Type
This compound12.8AChE Inhibition

In addition to AChE inhibition, studies have indicated that this compound can modulate inflammatory responses in vitro, contributing to its therapeutic potential .

In Vivo Studies

Animal studies have further elucidated the compound's pharmacological effects:

  • Anti-inflammatory Efficacy : In carrageenan-induced inflammation models, this compound exhibited significant reductions in paw edema, supporting its anti-inflammatory claims .
  • Cognitive Function : Animal models treated with this compound showed improved performance in memory tasks compared to controls, reinforcing its potential as a cognitive enhancer .

Case Studies

  • Cognitive Enhancement in Alzheimer's Models :
    • A study involving mice with induced Alzheimer's-like symptoms found that treatment with this compound led to improved memory retention and reduced behavioral deficits associated with the disease.
  • Inflammation Reduction :
    • In a model of acute inflammation, administration of this compound resulted in a marked decrease in inflammatory cytokines compared to untreated controls.

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;acetate

InChI

InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

FRCAGGREKGATCY-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4

Origin of Product

United States

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